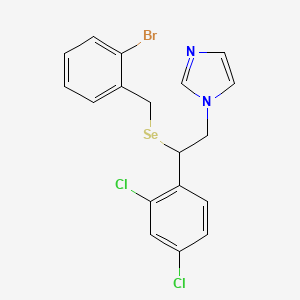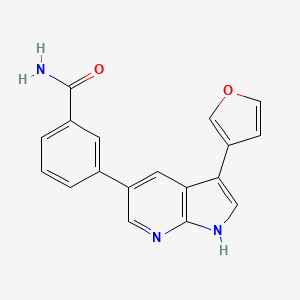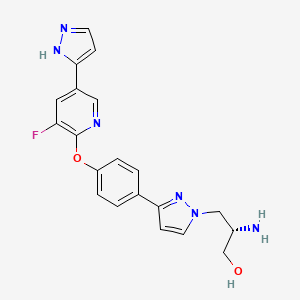![molecular formula C25H24FN5O6S B12385211 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. Its structure features a purine-pyridine fused ring system, a sulfonyl fluoride group, and a propylcarbamoyl linker, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Purine-Pyridine Fused Ring System: This step involves the cyclization of appropriate precursors to form the purine-pyridine fused ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Propylcarbamoyl Group: The propylcarbamoyl group is introduced through a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with an activated intermediate of the fused ring system.
Attachment of the Benzenesulfonyl Fluoride Group: The final step involves the sulfonylation of the intermediate compound with benzenesulfonyl fluoride. This reaction typically requires the use of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of impurities.
化学反应分析
Types of Reactions
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the purine-pyridine ring system, resulting in the formation of hydroxyl derivatives.
Substitution: The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form sulfonamide, sulfonate, and sulfonate ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media, depending on the specific oxidizing agent used.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly employed. The reactions are usually conducted in anhydrous solvents under inert atmosphere conditions.
Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydroxide or potassium carbonate, to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfonates, and hydroxylated or oxidized analogs. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学研究应用
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonyl fluoride group can react with serine residues in enzymes, leading to irreversible inhibition. This property makes it a valuable tool for studying enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes can be exploited for the development of new drugs targeting diseases such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of advanced materials with specific properties.
作用机制
The mechanism of action of 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues, such as serine, in the active site of enzymes. This covalent modification leads to irreversible inhibition of the enzyme, preventing it from catalyzing its normal biochemical reactions. The compound’s unique structure allows it to selectively target specific enzymes, making it a valuable tool for studying enzyme function and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group. The reactivity and applications of the sulfonyl chloride derivative can differ due to the different chemical properties of the sulfonyl chloride group.
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonamide: This compound contains a sulfonamide group instead of a sulfonyl fluoride group. The sulfonamide derivative may exhibit different biological activity and reactivity compared to the sulfonyl fluoride compound.
Uniqueness
The uniqueness of 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions. The presence of the sulfonyl fluoride group makes it particularly valuable for studying enzyme inhibition and developing enzyme inhibitors. Additionally, its complex structure allows for the exploration of new synthetic methodologies and the development of novel compounds with unique properties.
属性
分子式 |
C25H24FN5O6S |
|---|---|
分子量 |
541.6 g/mol |
IUPAC 名称 |
4-[3-(2,4-dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C25H24FN5O6S/c1-3-12-31-24(33)21-22(28-20-16-18(37-15-4-2)10-14-29(20)21)30(25(31)34)13-5-11-27-23(32)17-6-8-19(9-7-17)38(26,35)36/h2,6-10,14,16H,3,5,11-13,15H2,1H3,(H,27,32) |
InChI 键 |
GQJPGXUBGVKCMG-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2=C(N=C3N2C=CC(=C3)OCC#C)N(C1=O)CCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


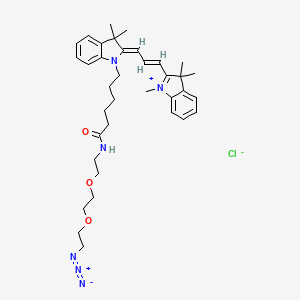
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)

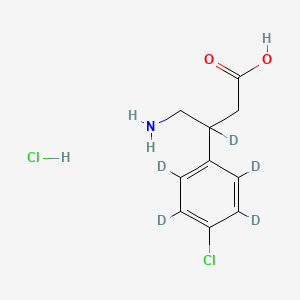
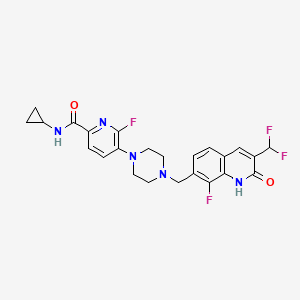

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
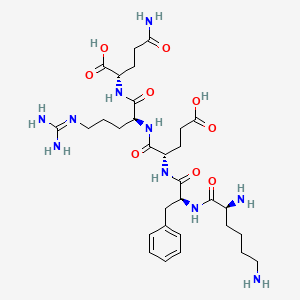
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
